An In-Depth Technical Guide to 2-Hydroxynonanoic Acid: From Molecular Structure to Therapeutic Potential
An In-Depth Technical Guide to 2-Hydroxynonanoic Acid: From Molecular Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of understanding the nuanced roles of specific molecules in complex biological systems. 2-Hydroxynonanoic acid, a seemingly simple medium-chain fatty acid, is emerging from the broader class of 2-hydroxy fatty acids as a molecule of significant interest. This guide is structured to provide a comprehensive technical overview, moving beyond a simple recitation of facts to an exploration of the causality behind its biological functions and the practicalities of its study. We will delve into its synthesis, its intricate involvement in cell signaling, and its potential as a therapeutic agent and biomarker, particularly in the fields of oncology and parasitology.
The Chemical and Physical Identity of 2-Hydroxynonanoic Acid
2-Hydroxynonanoic acid, also known as 2-hydroxypelargonic acid, is a nine-carbon saturated fatty acid with a hydroxyl group at the alpha-position (C-2)[1]. This structural feature imparts distinct chemical properties compared to its non-hydroxylated counterpart, nonanoic acid.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | PubChem CID: 5282897[1] |
| Molecular Weight | 174.24 g/mol | PubChem CID: 5282897[1] |
| IUPAC Name | 2-hydroxynonanoic acid | PubChem CID: 5282897 |
| Synonyms | 2-hydroxy pelargonic acid, alpha-hydroxynonanoic acid | PubChem CID: 5282897 |
| Chirality | Exists as two enantiomers: (R)-2-hydroxynonanoic acid and (S)-2-hydroxynonanoic acid |
The presence of the hydroxyl group increases the polarity of the molecule and introduces a chiral center, leading to the existence of (R) and (S) enantiomers, which may have distinct biological activities[2].
Synthesis and Biosynthesis: Creating a Molecule of Interest
Biosynthesis: The Role of Fatty Acid 2-Hydroxylase (FA2H)
The primary enzyme responsible for the endogenous synthesis of 2-hydroxy fatty acids, including 2-hydroxynonanoic acid, is Fatty Acid 2-Hydroxylase (FA2H) [3][4]. This enzyme is crucial in the metabolism of sphingolipids, a class of lipids vital for cell membrane structure and signaling[5].
The biosynthesis of 2-hydroxynonanoic acid is intrinsically linked to the sphingolipid pathway. FA2H hydroxylates a fatty acid, which is then incorporated into ceramide by ceramide synthase. This 2-hydroxyceramide can then be further metabolized to more complex sphingolipids like sphingomyelin and galactosylceramide.
Caption: Biosynthesis of 2-Hydroxynonanoic Acid.
Chemical Synthesis
Several methods for the chemical synthesis of α-hydroxy fatty acids have been developed. A common approach involves the α-halogenation of the corresponding fatty acid followed by nucleophilic substitution with a hydroxide ion.
A recently reported efficient and environmentally friendly method utilizes trichloroisocyanuric acid (TCCA) for the α-chlorination of fatty acids under solvent-free conditions. The resulting α-chloro fatty acid can then be directly converted to the α-hydroxy fatty acid by hydrolysis with a base like potassium hydroxide[5][6].
Step-by-Step Synthesis of 2-Hydroxynonanoic Acid:
-
α-Chlorination of Nonanoic Acid:
-
Mix nonanoic acid with trichloroisocyanuric acid (TCCA).
-
Heat the mixture at 80°C for 24 hours.
-
After cooling, add ethyl acetate to precipitate the cyanuric acid byproduct.
-
Filter the mixture and collect the organic layer.
-
Evaporate the solvent to obtain crude 2-chlorononanoic acid[6].
-
-
Hydrolysis to 2-Hydroxynonanoic Acid:
-
Prepare a solution of potassium hydroxide (KOH) in water.
-
Add the crude 2-chlorononanoic acid to the KOH solution.
-
Stir the mixture at 80°C for 30 minutes[6].
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2-hydroxynonanoic acid.
-
Filter, wash with cold water, and dry the product.
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Biological Significance and Mechanism of Action
2-Hydroxynonanoic acid is not merely a metabolic intermediate; it and its derivatives are bioactive molecules with significant roles in health and disease.
Role in Cancer Biology: A Tumor Suppressor
Emerging evidence strongly suggests that FA2H and its products, 2-hydroxy fatty acids, act as tumor suppressors in certain cancers.
-
Colorectal and Gastric Cancer: Studies have shown that the expression of FA2H is significantly suppressed in colorectal and gastric tumors compared to surrounding healthy tissue[3][4]. Lower FA2H levels are correlated with a poorer prognosis[4][7].
-
Mechanism of Action: Treatment of cancer cells with (R)-2-hydroxy fatty acids has been shown to inhibit cell proliferation, migration, and tumor growth[3][4]. This anti-cancer activity is mediated through the modulation of key signaling pathways:
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AMPK/YAP Pathway: 2-Hydroxy fatty acids can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then suppress the Yes-associated protein (YAP) transcriptional co-activator, which is often hyperactive in cancer and promotes cell growth and proliferation[3].
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mTOR/S6K1/Gli1 Pathway: In gastric cancer, FA2H and 2-hydroxy fatty acids have been shown to inhibit the mTOR/S6K1/Gli1 signaling pathway[4]. The mTOR pathway is a critical regulator of cell growth and proliferation, and its inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy[4].
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Caption: Anti-cancer signaling of 2-Hydroxynonanoic Acid.
Role in Neurological Health and Disease
FA2H and 2-hydroxylated sphingolipids are highly abundant in the myelin sheath, the protective covering of nerve fibers. Deficiency in FA2H leads to a class of neurodegenerative disorders known as fatty acid hydroxylase-associated neurodegeneration (FAHN)[5]. This underscores the critical role of 2-hydroxy fatty acids in maintaining the integrity and function of the nervous system.
Presence in Trypanosoma brucei
2-Hydroxynonanoic acid has been identified as a metabolite in Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness)[1]. The lipid metabolism of T. brucei is an area of active research for identifying new drug targets. While the specific function of 2-hydroxynonanoic acid in the parasite is not yet fully elucidated, its presence suggests a role in the parasite's unique lipid metabolism, which differs significantly from that of its mammalian host. The enzymes involved in the synthesis and utilization of 2-hydroxynonanoic acid in T. brucei could represent novel targets for trypanocidal drugs.
Applications in Research and Drug Development
The unique biological activities of 2-hydroxynonanoic acid and other 2-hydroxy fatty acids present several opportunities for research and therapeutic development.
-
Anti-Cancer Therapeutics: The ability of (R)-2-hydroxy fatty acids to inhibit tumor growth and increase chemosensitivity makes them and their derivatives promising candidates for the development of new anti-cancer drugs[4][7].
-
Biomarkers: The differential expression of FA2H in cancerous versus healthy tissue suggests that 2-hydroxynonanoic acid levels could serve as a potential biomarker for the diagnosis and prognosis of certain cancers[7].
-
Dermatological Applications: Alpha-hydroxy acids are widely used in dermatology for their exfoliating and skin-rejuvenating properties[8]. 2-Hydroxynonanoic acid could be explored for similar applications.
-
Anti-Parasitic Drug Development: The unique lipid metabolism of T. brucei makes it a target for drug development. Further investigation into the role of 2-hydroxynonanoic acid in the parasite could lead to the identification of novel therapeutic strategies against African trypanosomiasis.
Analytical Methodologies: A Practical Guide
The accurate quantification of 2-hydroxynonanoic acid in biological samples is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for this purpose.
Protocol for GC-MS Analysis of 2-Hydroxynonanoic Acid in Biological Samples
This protocol provides a general framework for the extraction, derivatization, and analysis of 2-hydroxynonanoic acid from cell cultures or tissues.
1. Lipid Extraction (Bligh-Dyer Method):
-
Homogenize the cell pellet or tissue sample in a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v).
-
Add an internal standard (e.g., a deuterated analog of a fatty acid) to each sample for accurate quantification.
-
After vigorous mixing, add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add a derivatizing agent to increase the volatility of the fatty acids for GC analysis. A common method is to first create fatty acid methyl esters (FAMEs) by adding a solution of HCl in methanol and heating.
-
Following FAME formation, the hydroxyl group is derivatized, typically by silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the trimethylsilyl (TMS) ether.
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-23 column).
-
The gas chromatograph separates the different fatty acid derivatives based on their boiling points and polarity.
-
The separated compounds then enter the mass spectrometer, which ionizes them and detects the mass-to-charge ratio of the fragments.
-
Mass Spectrometry Parameters: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification of known compounds like 2-hydroxynonanoic acid. The fragmentation pattern of the TMS-derivatized 2-hydroxynonanoic acid methyl ester will show characteristic ions that can be used for its identification and quantification.
Caption: Workflow for 2-Hydroxynonanoic Acid Analysis.
Conclusion and Future Directions
2-Hydroxynonanoic acid is a fascinating molecule that sits at the crossroads of lipid metabolism, cell signaling, and disease. Its role as a product of the FA2H enzyme implicates it in critical biological processes, from maintaining the integrity of the nervous system to suppressing the growth of cancer cells. The discovery of its presence in Trypanosoma brucei opens up new avenues for the development of much-needed anti-parasitic drugs.
Future research should focus on several key areas:
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Elucidating the specific signaling pathways directly modulated by 2-hydroxynonanoic acid in its different enantiomeric forms.
-
Developing sensitive and specific biomarkers based on 2-hydroxynonanoic acid levels for the early detection and monitoring of cancer and neurodegenerative diseases.
-
Synthesizing and screening derivatives of 2-hydroxynonanoic acid for enhanced therapeutic efficacy and drug-like properties.
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Investigating the precise metabolic role of 2-hydroxynonanoic acid in Trypanosoma brucei to validate its potential as a drug target.
As our analytical capabilities continue to improve, we can expect to uncover even more about the subtle yet profound influence of 2-hydroxynonanoic acid on cellular function, paving the way for novel diagnostic and therapeutic strategies.
References
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2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis. ([Link])
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2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. ([Link])
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Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer. ([Link])
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